Enantiomeric Purity and Specific Optical Rotation for Chiral Peptide Synthesis
Boc-D-1-Nal-OH is exclusively the D-enantiomer, exhibiting a specific optical rotation of [α]²²/D +53° (c = 2.5 in methanol). This contrasts sharply with the L-enantiomer, Boc-L-1-Nal-OH, which has an optical rotation of -53° under identical conditions . Procurement of the wrong enantiomer directly inverts the stereochemistry of the target peptide, a critical determinant of biological activity and receptor binding [1].
| Evidence Dimension | Specific Optical Rotation ([α]²²/D) |
|---|---|
| Target Compound Data | +53° (c = 2.5 in MeOH) |
| Comparator Or Baseline | Boc-L-1-Nal-OH: -53° (c = 2.5 in MeOH) |
| Quantified Difference | Absolute difference of 106°; opposite sign |
| Conditions | Methanol, c = 2.5, 22 °C |
Why This Matters
Stereochemical fidelity is non-negotiable for reproducible peptide structure-activity relationships and valid pharmacological data.
- [1] Sobocińska M, et al. Analogues of arginine vasopressin modified in position 2 or 3 with naphthylalanine: selective antagonists of oxytocin in-vitro. J Pharm Pharmacol. 2000 Sep;52(9):1105-12. DOI: 10.1211/0022357001775038. View Source
